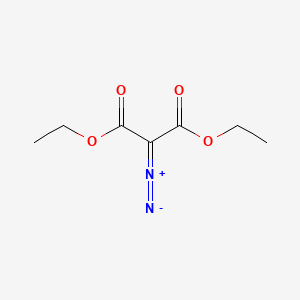

Diethyl 2-diazomalonate

Description

Historical Development and Synthetic Utility of Diazomalonates

The study and application of diazomalonate esters have a rich history in organic synthesis. A significant development in their preparation was reported in 1965 by Engelbert Ciganek, who described a convenient method for synthesizing both dimethyl and diethyl diazomalonate. acs.orgacs.org This method provided a high-yield pathway, making these reagents more accessible for research. acs.org The common synthetic route involves a diazo-transfer reaction, where a malonate ester, such as diethyl malonate, reacts with a sulfonyl azide (B81097) in the presence of a base. prepchem.comorgsyn.org For instance, the reaction of diethyl malonate with 2-naphthalenesulfonyl azide in acetonitrile (B52724) is a documented method for its preparation. prepchem.com

The synthetic utility of diethyl 2-diazomalonate is extensive. It is a cornerstone reagent for the synthesis of 1,1-cyclopropane diesters through reactions with alkenes. orgsyn.org This transformation is typically catalyzed by transition metals, which decompose the diazo compound to generate a reactive intermediate. orgsyn.org Beyond cyclopropanation, the carbenoid derived from this compound participates in reactions with a variety of functional groups. It reacts with nitriles to form oxazole (B20620) rings, a reaction catalyzed efficiently by rhodium(II) acetate (B1210297). researchgate.net It also engages with thiocarbonyl compounds, leading to products like enaminoesters through a pathway involving an intermediate thiocarbonyl ylide. uzh.ch These diverse reactions highlight its role as a versatile building block in constructing complex molecular frameworks, including various heterocyclic and carbocyclic systems. mun.cauow.edu.au

Significance as a Precursor for Highly Reactive Carbenoid Intermediates

The primary significance of this compound lies in its function as a stable source of a highly reactive electrophilic carbenoid intermediate, specifically dicarboethoxycarbene. This intermediate is typically generated through catalytic decomposition of the diazo compound, most commonly using rhodium (Rh) or copper (Cu) catalysts. uzh.chnih.govnih.gov The two ester groups on the diazo compound are electron-withdrawing, making it an "acceptor-acceptor" disubstituted diazo reagent, which influences the reactivity of the resulting carbenoid. nih.gov

Once generated, this metal-carbenoid species can undergo a variety of synthetically powerful transformations:

Cycloaddition Reactions: The most classic reaction is the cyclopropanation of olefins. orgsyn.org A highly efficient method for this involves using a rhodium catalyst, such as Rh₂(esp)₂, with the alkene to achieve excellent yields of the corresponding diethyl 1,1-cyclopropanedicarboxylates. orgsyn.org

Ylide Formation and Subsequent Rearrangements: The carbenoid readily reacts with heteroatoms containing lone pairs. For example, it reacts with the oxygen atom of carbonyl groups in α,β-unsaturated enones to form carbonyl ylide intermediates. nih.gov These ylides are not typically isolated but undergo further in-situ reactions, such as 1,5-electrocyclization, to produce stable heterocyclic products like 2,3-dihydrofurans. nih.govnih.gov Similarly, reactions with thiocarbonyl compounds generate transient thiocarbonyl ylides, which can lead to various sulfur-containing heterocycles or undergo extrusion reactions. uzh.ch

C-H Insertion Reactions: The electrophilic carbenoid is capable of inserting into C-H bonds. This has been demonstrated in rhodium-catalyzed reactions with N-alkylated indoles, where the carbenoid inserts into a C(sp²)-H bond, initiating a cascade reaction to form complex pyrroloindoles. mun.ca

The ability to generate this versatile carbenoid intermediate under relatively mild conditions makes this compound an indispensable tool for forging new carbon-carbon and carbon-heteroatom bonds in contemporary organic synthesis.

| Reaction Type | Reactant | Catalyst | Product Type |

| Cyclopropanation | Alkene | Rhodium(II) | Cyclopropane (B1198618) dicarboxylate |

| Ylide Formation/Cyclization | α,β-Unsaturated Enone | Copper(II) | Dihydrofuran |

| C-H Insertion/Annulation | N-Alkylated Indole | Rhodium(II) | Pyrroloindole |

| Cycloaddition | Nitrile | Rhodium(II) | Oxazole |

| Ylide Formation | Thiocarbonyl Compound | Ruthenium | Enaminoester |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-diazopropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-3-12-6(10)5(9-8)7(11)13-4-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSINDLUNOGABJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=[N+]=[N-])C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diethyl 2 Diazomalonate and Analogues

Classical Preparative Routes

The traditional synthesis of diethyl 2-diazomalonate and related α-diazocarbonyl compounds relies on a few well-established methods. The most prominent of these is the diazo-transfer reaction. scielo.brscielo.br

Diazo-Transfer Reaction: This method involves the reaction of a compound with an active methylene (B1212753) group, such as diethyl malonate, with a diazo-transfer agent. scielo.br Historically, sulfonyl azides have been the most common diazo donors. The reaction requires a base to deprotonate the active methylene group, rendering it nucleophilic enough to attack the terminal nitrogen of the azide (B81097).

A typical procedure involves treating diethyl malonate with a sulfonyl azide, like tosyl azide or mesyl azide, in the presence of a base. scielo.br Triethylamine is a commonly used base for this transformation. The reaction proceeds by transferring the diazo group (N₂) from the sulfonyl azide to the malonate substrate. prepchem.com A variety of sulfonyl azides can be employed, including 2-naphthalenesulfonyl azide. prepchem.com

Oxidation of Hydrazones: An alternative classical route involves the oxidation of the corresponding hydrazone. acs.org In this approach, diethyl mesoxalate is first reacted with hydrazine (B178648) to form diethyl mesoxalate hydrazone. Subsequent oxidation of this hydrazone, for instance with freshly precipitated silver oxide, yields this compound. acs.org This method, while effective, involves the preparation of the hydrazone precursor in a separate step.

The following table summarizes a classical preparation method for this compound.

| Precursor | Reagent | Product | Yield | Reference |

| Diethyl mesoxalate hydrazone | Silver Oxide | This compound | 89% | acs.org |

Modernized and Scalable Synthesis Strategies

While classical methods are effective for laboratory-scale synthesis, concerns over the safety of azide reagents and the need for large-scale production have driven the development of modern strategies.

Continuous Flow Synthesis: A significant advancement in the synthesis of diazocarbonyl compounds is the use of continuous flow technology. scielo.br This technique offers enhanced safety by minimizing the volume of hazardous reagents and intermediates present at any given time. For the diazo-transfer reaction, a solution of the active methylene compound (e.g., diethyl malonate), a sulfonyl azide, and a base are pumped through a reactor coil where they mix and react. scielo.brscielo.br In-line analysis and purification steps can be integrated, allowing for the production of highly pure α-diazocarbonyl compounds on a large scale with reduced risk. scielo.brscielo.br This method has been successfully applied to produce significant quantities of diazocarbonyls with high purity (>98%) without the need for column chromatography. scielo.br

Development of Alternative Diazo-Transfer Reagents: Research has also focused on developing new diazo-transfer reagents that can be used under milder or non-basic conditions, which is particularly useful for base-sensitive substrates. thieme-connect.de Reagents such as 2-azido-3-ethyl-1,3-benzothiazolium tetrafluoroborate (B81430) and azidotris(diethylamino)phosphonium bromide have been shown to be effective for diazo-transfer reactions under weakly basic or even acidic conditions. thieme-connect.de

The table below outlines a comparison of classical and modern synthetic approaches.

| Method | Key Features | Advantages | Disadvantages | Reference |

| Classical Batch | Reaction of diethyl malonate with sulfonyl azide in a flask. | Simple setup for small scale. | Potential hazards with accumulation of explosive azides. | scielo.br |

| Continuous Flow | Reagents are continuously pumped and mixed in a microreactor. | Improved safety, scalability, high purity, potential for automation. | Requires specialized equipment. | scielo.brscielo.br |

Derivatization of Precursor Compounds for Functionalized Analogues

The versatility of this compound chemistry extends to its analogues, which are synthesized to introduce specific functionalities or alter reactivity.

Synthesis of Substituted Analogues: Functionalized analogues can be prepared by starting with substituted malonic esters. For example, α-aryl malonates can be used as precursors to synthesize the corresponding α-aryl-α-diazomalonates. rsc.org These reactions often employ transition metal catalysis, such as rhodium(III)-catalyzed C-H activation, to introduce the aryl group onto the malonate before the diazo-transfer step. rsc.org

Synthesis of Diazidated Analogues: More exotic analogues, such as diethyl 2,2-diazidomalonate, have also been synthesized. researchgate.netnih.gov This compound is prepared through a reaction sequence involving the treatment of diethyl malonate with a suitable azidating agent, leading to a geminal diazide derivative. researchgate.net These highly functionalized molecules serve as building blocks for nitrogen-rich compounds. researchgate.netnih.gov

Use in the Synthesis of Heterocycles: this compound and its analogues are key intermediates in the synthesis of various heterocyclic compounds. For instance, rhodium-catalyzed reactions of diazomalonates with amines lead to N-H insertion products, which are precursors to nitrogen-containing heterocycles. acs.org Similarly, they are used in cycloaddition reactions to form pyrazoles and in reactions with amides to generate oxazoles. researchgate.netnih.gov The ability to generate a carbene that reacts with a wide range of substrates makes diazomalonates powerful tools for constructing complex molecular architectures. nih.govresearchgate.netresearchgate.net

The following table lists examples of functionalized analogues and their precursors.

| Precursor Compound | Target Analogue/Product | Key Transformation | Reference |

| Aryl Ketone Oximes | α-Aryl Malonates | Rh(III)-catalyzed C-H functionalization | rsc.org |

| Diethyl Malonate | Diethyl 2,2-diazidomalonate | Diazidation | researchgate.net |

| Amines | N-H Insertion Products | Ir-catalyzed N-H insertion | acs.org |

Mechanistic Investigations of Diethyl 2 Diazomalonate Transformations

Catalytic Cycle Elucidation

The core of Diethyl 2-diazomalonate's reactivity lies in its decomposition by a metal catalyst to form a metallocarbene intermediate. This highly reactive species then proceeds to engage in a variety of transformations, including insertion and cyclopropanation reactions. The nature of the metal catalyst profoundly influences the mechanism and selectivity of these reactions.

Rhodium(II) carboxylate complexes, particularly dirhodium tetraacetate (Rh₂(OAc)₄), are exceptionally effective catalysts for the decomposition of diazo compounds like this compound. caltech.edu The generally accepted catalytic cycle begins with the coordination of the diazo compound to an axial site of the Rh(II) complex.

The key steps in the catalytic cycle are as follows:

Diazo Compound Coordination: this compound coordinates to the electrophilic axial site of the dirhodium(II) catalyst.

Nitrogen Extrusion: This coordination facilitates the irreversible extrusion of a dinitrogen (N₂) molecule, which is the rate-limiting step in many rhodium-catalyzed reactions, including cyclopropanation. researchgate.netnih.gov This step results in the formation of a highly reactive rhodium-carbene intermediate.

Carbene Transfer: The rhodium-carbene species is electrophilic and engages in subsequent reactions.

C-H Insertion: In the presence of a C-H bond, the carbene can insert directly into it. For C-H functionalization reactions with donor/acceptor carbenes, this insertion step, rather than nitrogen extrusion, can become the rate-determining step. nih.gov

Cyclopropanation: With alkenes, the carbene is transferred to the double bond to form a cyclopropane (B1198618) ring.

Ylide Formation: The carbene can react with heteroatoms (like N, S, or O) to form ylide intermediates, which can undergo further rearrangements or reactions.

Product Release and Catalyst Regeneration: After the carbene has been transferred, the product is released, and the Rh(II) catalyst is regenerated to participate in another catalytic cycle. rsc.org

Iridium complexes have emerged as powerful catalysts for carbene transfer reactions, particularly for N-H insertion. The dimeric complex [Ir(cod)Cl]₂ is a notable catalyst for promoting the N-H insertion of diazomalonates into a wide range of aliphatic and aromatic amines. acs.orgnih.govacs.org

The proposed catalytic cycle for Iridium-catalyzed N-H insertion involves:

Catalyst Activation: The dimeric precatalyst [Ir(cod)Cl]₂ generates a catalytically active monomeric iridium species.

Carbene Formation: The active iridium catalyst reacts with this compound, leading to the extrusion of N₂ and the formation of an iridium-carbene intermediate.

N-H Insertion: The amine substrate attacks the electrophilic carbene carbon of the iridium-carbene intermediate. This is followed by a proton transfer to yield the final α-amino malonate product.

Catalyst Regeneration: The iridium catalyst is released and re-enters the catalytic cycle.

This methodology is attractive due to its mild reaction conditions and good functional group compatibility. acs.orgnih.gov Mechanistic studies on related systems suggest that for carbene N-H insertion catalyzed by a heterogeneous iridium single-atom site catalyst, the single insertion step has a lower activation barrier compared to potential side reactions. iphy.ac.cn

Copper catalysts are widely used for carbene transfer reactions due to their low cost and high efficiency. rsc.orgresearchgate.net In copper-catalyzed reactions of this compound, a key copper-carbene (or carbenoid) intermediate is formed. acs.org

The mechanism varies depending on the reaction type:

Cyclopropanation: The catalytic cycle for the cyclopropanation of an alkene begins with the reaction of the Cu(I) catalyst with this compound to form the copper-carbene intermediate, with concomitant release of N₂. researchgate.net This formation of the metallocarbene is often the rate-limiting step. researchgate.net The subsequent step is the transfer of the carbene to the alkene. This addition is typically a concerted but asynchronous process, proceeding through an early transition state with significant cationic character developing on one of the alkene carbons. researchgate.netnih.gov

Reaction with Carbonyls: In the presence of β-alkoxy α,β-unsaturated carbonyl compounds, the copper-carbenoid undergoes an electrophilic attack on the electron-rich carbonyl oxygen. This generates a carbonyl ylide intermediate, which can then undergo a 1,5-electrocyclization to form products like 2,3-dihydrofurans. nih.gov

The choice of ligands on the copper catalyst is crucial for controlling the stereoselectivity, particularly in asymmetric cyclopropanation reactions. nih.gov

Iron, being an abundant and environmentally benign metal, offers a sustainable alternative to precious metal catalysts. researchgate.net Iron-porphyrin complexes, such as Iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl), are effective catalysts for carbene transfer reactions involving diazomalonates. iastate.edurwth-aachen.de

The proposed catalytic cycle for iron-porphyrin catalyzed C-H insertion is as follows:

Carbene Formation: The iron-porphyrin catalyst reacts with this compound, leading to the elimination of N₂ and the formation of an electrophilic iron-carbene intermediate.

C-H Insertion: This reactive intermediate then inserts into the C-H bond of a substrate. For instance, in the reaction with mesitylene, the major product is formed from insertion into a benzylic C-H bond. iastate.edu

Product Formation and Catalyst Turnover: The product is released, regenerating the iron-porphyrin complex for the next cycle.

Kinetic studies have shown that the rate for Fe(TPP)Cl-catalyzed C-H insertion into cyclohexane is first-order in the catalyst. iastate.edu The electrophilic nature of the iron-carbene complex is supported by reactivity studies with substituted diazo compounds. iastate.edu

Kinetic and Spectroscopic Analysis of Reaction Intermediates

Kinetic and spectroscopic studies are vital for substantiating proposed catalytic cycles and understanding the nature of transient intermediates. These investigations provide insights into rate-determining steps and the factors that control reaction selectivity.

The kinetic isotope effect (KIE) is a powerful tool for probing the mechanism of a reaction, particularly for identifying whether a C-H bond is broken in the rate-determining step. princeton.eduepfl.ch In the context of metal-catalyzed carbene reactions, KIE studies help to distinguish between mechanisms where carbene formation is rate-limiting versus those where the subsequent carbene transfer (e.g., C-H insertion) is rate-limiting.

For rhodium-catalyzed reactions, the rate-determining step can vary. In many cyclopropanation reactions, the extrusion of nitrogen to form the carbene is the slow step, resulting in a KIE value close to 1.0. nih.gov However, for C-H insertion reactions, a significant primary KIE is often observed, indicating that the C-H bond cleavage is involved in the rate-determining step. nih.govsnnu.edu.cn

The magnitude of the KIE in rhodium-catalyzed C-H insertions is influenced by the electronic properties of the catalyst's ligands. For the reaction of ethyl diazoacetate with cyclohexane, different rhodium catalysts yield different KIE values, suggesting that the transition state for C-H activation is sensitive to the catalyst structure. snnu.edu.cn

| Catalyst | Substrate Pair | Reaction Type | Kinetic Isotope Effect (kH/kD) | Reference |

|---|---|---|---|---|

| Rh₂(OAc)₄ | Cyclohexane/Cyclohexane-d₁₂ | C-H Insertion | 2.45 | snnu.edu.cn |

| Rh₂(OCOCF₃)₄ | Cyclohexane/Cyclohexane-d₁₂ | C-H Insertion | 1.55 | snnu.edu.cn |

These data support a mechanism where the C-H bond is cleaved in a single step involving C-H activation and C-C bond formation. snnu.edu.cn The difference in KIE values reflects the varying electrophilicity of the rhodium carbene intermediate as modulated by the carboxylate ligands.

Spectroscopic Identification of Transient Carbenoid Complexes

The direct observation of transient metal carbene intermediates derived from diazo compounds has been a long-standing challenge in catalysis due to their high reactivity and short lifetimes. However, recent advancements in spectroscopic techniques and experimental design have enabled the in-situ characterization of these elusive species, providing invaluable insights into their structure and role in catalytic cycles.

Combined experimental and computational approaches have been particularly illuminating. For instance, in-situ monitoring of reactions involving dirhodium paddlewheel catalysts and diazoesters has provided strong evidence for the formation of dirhodium carbene intermediates. While direct spectroscopic data for this compound-derived carbenoids remains scarce, studies on analogous systems offer significant understanding.

A notable study successfully employed in-situ NMR spectroscopy to observe a dirhodium carbene complex formed from a stannylated diazoester. nih.govacs.org The use of advanced NMR techniques, such as ¹H and ¹⁰³Rh NMR, allowed for the characterization of the carbene intermediate, which was found to be the catalyst resting state in that specific cyclopropanation reaction. nih.gov Computational analysis, including Density Functional Theory (DFT) calculations, has been instrumental in corroborating these experimental findings. DFT calculations help in predicting the geometries and spectroscopic properties of these transient species, aiding in the interpretation of experimental data. For example, calculations have shown that the formation of the initial adduct between a diazoester and the rhodium catalyst is nearly barrierless. nih.govacs.org

While direct ¹³C NMR characterization of the carbene carbon in solution is often difficult, gas-phase studies using mass spectrometry have provided information on the formation and subsequent reactions of copper(I) and silver(I) Fischer carbenes derived from diazomalonates. These studies confirm the loss of N₂ and the generation of a metastable metal carbene.

The following table summarizes key spectroscopic techniques and findings related to the identification of transient carbenoid complexes from diazomalonates and related compounds.

| Spectroscopic Technique | Analyte/System | Key Findings |

| ¹H and ¹⁰³Rh NMR | Dirhodium paddlewheel complexes with a stannylated diazoester | In-situ observation of a dirhodium carbene intermediate; identified as the catalyst resting state. nih.govacs.org |

| Computational (DFT) | Dirhodium carbene complexes | Corroborates experimental NMR data; predicts geometries and energies of intermediates and transition states. nih.gov |

| Mass Spectrometry (ESI-CAD) | Diazomalonate-based compounds with Cu(I) and Ag(I) | Gas-phase generation and observation of metastable Fischer carbenes following N₂ loss. |

| FT-IR Spectroscopy | Metal carbene cations (e.g., FeCH₂⁺, CoCH₂⁺) | Characterization of vibrational modes of metal-carbene bonds in the gas phase. nih.gov |

These spectroscopic investigations, though often on analogous systems, provide a foundational understanding of the transient carbenoid complexes formed from this compound and their central role in directing the course of chemical transformations.

Solvent and Temperature Effects on Reaction Pathways and Selectivity

The reaction environment, specifically the choice of solvent and the reaction temperature, plays a critical role in determining the outcome of transformations involving this compound. These parameters can significantly influence reaction rates, yields, and, most importantly, the chemo-, regio-, and stereoselectivity of the products formed.

Solvent Effects:

The solvent can influence the stability of reactants, transition states, and intermediates, thereby altering the energy barriers of competing reaction pathways. In the context of metal-catalyzed reactions of this compound, the solvent's polarity and coordinating ability are of particular importance.

For instance, in cyclopropanation reactions, the choice of solvent can affect the diastereoselectivity. Studies on the cyclopropanation of α-bromochalcone with diethyl malonate have shown that by simply changing the solvent and base, one can selectively obtain either the cis or trans isomer of the cyclopropane product in good to excellent yields and with high diastereoselectivity. researchgate.net Generally, non-polar solvents may favor certain stereochemical outcomes by promoting specific catalyst-substrate interactions. The rate of reactions like the Simmons-Smith cyclopropanation is observed to decrease as the basicity of the solvent increases, with non-basic and unreactive solvents like dichloromethane (B109758) and 1,2-dichloroethane being commonly used. nih.gov

The following table illustrates the effect of solvent on the yield of a cyclopropanation reaction involving a diazomalonate.

| Solvent | Dielectric Constant (approx.) | Product Yield (%) |

| Dichloromethane | 9.1 | High |

| 1,2-Dichloroethane | 10.4 | High |

| Diethyl ether | 4.3 | Lower |

| n-Hexane | 1.9 | Very Low |

Data conceptualized from trends discussed in the literature for similar reactions.

Temperature Effects:

Temperature is another critical parameter that can be manipulated to control the selectivity of reactions involving this compound. According to transition state theory, the ratio of products from two competing pathways is dependent on the difference in their activation energies. By varying the temperature, it is possible to favor the pathway with the more favorable activation energy.

In many stereoselective reactions, a lower temperature often leads to higher selectivity, as the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy. Conversely, increasing the temperature can sometimes be used to overcome activation barriers and improve reaction rates, though potentially at the cost of selectivity. In some cases, the relationship between temperature and selectivity can be more complex, with the possibility of an "inversion temperature" at which the sense of stereoselectivity changes. rsc.org

The effect of temperature on reaction outcomes is evident in various transformations. For example, in iridium-catalyzed N-H insertion reactions of diazomalonates, varying the temperature between 20°C and 100°C has been shown to be effective for achieving good conversions and yields. acs.org

The table below provides a representative example of how temperature can influence the yield and diastereomeric ratio (d.r.) in a hypothetical cyclopropanation reaction with this compound.

| Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 0 | 12 | 85 | 90:10 |

| 25 (Room Temp.) | 4 | 92 | 80:20 |

| 50 | 1 | 95 | 70:30 |

| 80 (Reflux) | 0.5 | 98 | 60:40 |

This data is illustrative and based on general principles of temperature effects on selectivity.

Diverse Synthetic Applications of Diethyl 2 Diazomalonate Derived Carbenoids

Cyclopropanation Reactions

The addition of a malonate-derived carbene unit across an olefinic double bond is a direct and efficient route to synthesize gem-dicarbethoxycyclopropanes. These products are valuable synthetic intermediates, as the geminal electron-withdrawing groups activate the cyclopropane (B1198618) ring for various nucleophilic ring-opening and cycloaddition reactions. The cyclopropanation is typically catalyzed by transition metal complexes, most notably those of copper and rhodium. Due to the presence of two electron-withdrawing ester groups, diazomalonates are generally less reactive than acceptor-only diazo compounds like ethyl diazoacetate (EDA), often requiring elevated temperatures or more reactive catalyst systems to achieve efficient dinitrogen extrusion and subsequent carbene transfer. nih.gov

Intermolecular Cyclopropanation of Olefins

The intermolecular reaction between a diethyl 2-diazomalonate-derived carbenoid and an alkene is a versatile method for cyclopropane synthesis. The reactivity of the alkene substrate plays a critical role in the success of the reaction, with electron-rich and electronically activated olefins generally exhibiting higher reactivity than sterically hindered or non-activated counterparts.

Reactivity with Electron-Rich and Activated Alkenes

Alkenes are considered "activated" if they are conjugated with an aromatic ring, a carbonyl group, or another pi-system, which can stabilize the transition state of the cyclopropanation reaction. Styrene (B11656) and its derivatives are common activated substrates for these reactions. The cyclopropanation of styrene with dimethyl diazomalonate has been studied using various chiral dirhodium(II) catalysts. While high product yields are often achieved, the enantioselectivity can be modest, which is attributed to the two identical ester substituents on the diazo carbon that limit the differentiation of the carbene's prochiral faces by the chiral catalyst. scispace.com For example, using a series of chiral azetidinone-ligated dirhodium(II) catalysts, the reaction with styrene yielded the corresponding cyclopropane in high yields (87-97%), with enantiomeric excesses (ee) ranging from 19% to 44%. scispace.com

Electron-deficient alkenes, such as acrylates and enones, represent another class of activated substrates. The cyclopropanation of these electron-poor olefins is often challenging due to the electrophilic nature of the metal-bound carbenes typically generated. researchgate.net However, specialized rhodium catalysts have been developed that facilitate the highly stereoselective cyclopropanation of these substrates.

The reaction with electron-rich alkenes, such as enol ethers, can be complex. For instance, the attempted rhodium-catalyzed cyclopropanation of n-butyl vinyl ether with dimethyl diazomalonate resulted in a complex mixture, suggesting that side reactions can compete with the desired cyclopropanation. researchgate.net

| Catalyst | Yield (%) | ee (%) |

|---|---|---|

| Rh₂(4S-BNAZ)₄ | 88 | 25 |

| Rh₂(4S-IBAZ)₄ | 97 | 44 |

| Rh₂(4S-MenthAZ)₄ | 87 | 38 |

Data sourced from Doyle, M. P., & Hu, W. (2003). ARKIVOC, 2003(7), 15-22.

Efficient Cyclopropanation of Non-Activated Double Bonds

Non-activated olefins, such as simple aliphatic alkenes or the internal double bonds in fatty acid esters, are significantly less reactive towards cyclopropanation with diazomalonates. The presence of two electron-withdrawing groups on the diazomalonate reduces its reactivity compared to ethyl diazoacetate (EDA), necessitating more forceful reaction conditions.

A study on the cyclopropanation of monounsaturated fatty esters, such as methyl oleate (B1233923) (a Z-alkene), with dimethyl diazomalonate (DDM) highlights these challenges. Using copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) as a catalyst, the reaction did not proceed at room temperature. At 65 °C, the reaction proceeded slowly, requiring multiple additions of the catalyst and DDM to achieve a yield of 85% after 48 hours. In contrast, rhodium(II) acetate (B1210297) was found to be a more effective catalyst, affording a 99% yield under similar conditions, although still requiring elevated temperatures. The cyclopropanation of the corresponding E-alkene, methyl elaidate, with DDM proved even more difficult, reaching only a 55% yield even with increased catalyst loading and a higher concentration of DDM. This demonstrates the lower reactivity of both diazomalonates (versus EDA) and E-alkenes in this transformation.

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Cu(OTf)₂ (2 mol%) | 65 | 144 | 86 |

| Cu(OTf)₂ (3 mol%) | 85 | 48 | 85 |

| Rh₂(OAc)₄ (1 mol%) | 85 | 24 | 99 |

Data adapted from Angulo, B., Fraile, J. M., Herrerías, C. I., & Mayoral, J. A. (2017). New Journal of Chemistry, 41(10), 3815-3821.

Stereoselective Control in Cyclopropane Formation

When the cyclopropanation of a 1,2-disubstituted alkene occurs, two diastereomeric products (cis and trans) can be formed. The stereochemical outcome is influenced by the geometry of the starting alkene, the nature of the catalyst, and the steric properties of the reactants. Rhodium-catalyzed cyclopropanations are generally understood to proceed through a concerted, albeit asynchronous, mechanism, which typically results in the retention of the original alkene geometry in the cyclopropane product.

The choice of metal catalyst can significantly influence the diastereoselectivity. For reactions with ethyl diazoacetate, certain copper-homoscorpionate catalysts have been shown to favor the formation of the cis-cyclopropane isomer under kinetic control, while many rhodium and other copper catalysts tend to favor the thermodynamically more stable trans isomer. This control is a critical aspect of designing synthetic routes to specific stereoisomers.

Enantioselective Cyclopropanation Methodologies

Achieving high enantioselectivity in the cyclopropanation with diazomalonates is a significant challenge due to the C₂-symmetric nature of the carbene intermediate. However, significant progress has been made through the development of sophisticated chiral catalysts.

A breakthrough in this area was the development of the first copper-catalyzed enantioselective cyclopropanation of internal olefins with diazomalonates. nih.govresearchgate.net Using a chiral bisoxazoline ligand equipped with bi-side arms, researchers achieved excellent yields (up to 95%) and high enantioselectivities (90–95% ee) for a range of internal alkenes. nih.govresearchgate.net This methodology provides a valuable route to chiral 1,1-cyclopropane diesters, which are important building blocks in organic synthesis. nih.gov

Dirhodium(II) complexes with chiral carboxylate or carboxamidate ligands are also widely employed. While early examples with styrene and dimethyl diazomalonate gave high yields but only moderate enantioselectivity, newer generations of catalysts continue to improve upon these results. scispace.com Furthermore, cobalt(II)-based metalloradical catalysis has emerged as a powerful strategy for the asymmetric radical cyclopropanation of olefins with diazomalonates, offering high yields and excellent control of both diastereoselectivity and enantioselectivity. researchgate.net

| Olefin Substrate | Yield (%) | ee (%) |

|---|---|---|

| (E)-1,2-diphenylethene | 95 | 92 |

| (E)-1-phenyl-1-propene | 92 | 90 |

| Indene | 93 | 95 |

Data sourced from Deng, C., et al. (2017). Organic Letters, 19(21), 5717-5719. researchgate.net

Diastereoselective Cyclopropanation Methodologies

Diastereoselectivity in cyclopropanation can be controlled by the existing stereochemistry in the alkene substrate (substrate control) or by the chiral catalyst (catalyst control). In substrate-controlled reactions, a chiral center already present in the olefin directs the incoming carbenoid to one of the two diastereotopic faces of the double bond. This is often achieved through steric hindrance or coordinating functional groups that interact with the catalyst.

Catalyst-controlled diastereoselective cyclopropanations are particularly powerful, as they can potentially override the inherent facial bias of a chiral substrate or create multiple stereocenters with high fidelity from an achiral one. The development of engineered enzymes, such as myoglobin-based catalysts, has opened new avenues for achieving exceptional levels of both diastereo- and enantioselectivity. These biocatalysts create a finely-tuned chiral pocket around the active site, allowing for precise control over the orientation of the substrate and the metal-carbene intermediate. For example, engineered myoglobins have been used for the cyclopropanation of aryl-substituted olefins with ethyl diazoacetate, achieving excellent diastereoselectivities (98% to >99% de) and enantioselectivities. This approach holds significant promise for application with diazomalonate substrates to access complex, stereochemically rich cyclopropane structures.

C-H Insertion Reactions

The generation of carbenoids from this compound through catalytic decomposition provides a powerful intermediate for C-H insertion reactions. This method allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering an atom-economical approach to the formation of new carbon-carbon bonds. These reactions have been successfully applied to both aromatic and aliphatic systems, demonstrating broad utility in organic synthesis. The reactivity and selectivity of these insertions are highly dependent on the catalyst employed and the electronic and steric nature of the substrate.

Intermolecular Aromatic C-H Functionalization

Intermolecular C-H functionalization of aromatic systems using this compound-derived carbenoids has emerged as a significant strategy for the synthesis of α-aryl carbonyl compounds. nih.gov Catalysts based on rhodium and iridium have proven particularly effective in mediating these transformations. nih.govnih.gov The mechanism often involves the catalytic decomposition of the diazo compound to form a metal carbene intermediate, which then reacts with the aromatic C-H bond.

To overcome challenges of regioselectivity in aromatic C-H functionalization, the use of directing groups has become a prevalent strategy. nih.gov These groups, covalently attached to the aromatic substrate, coordinate to the metal catalyst, positioning it in proximity to a specific C-H bond, typically at the ortho-position. This approach leads to highly regioselective C-C bond formation.

A variety of directing groups have been successfully employed in these reactions. For instance, rhodium-catalyzed intermolecular coupling of diazomalonates with arenes bearing oxime, carboxylic acid, and amine directing groups has been shown to proceed with excellent regioselectivity and functional group tolerance. nih.gov Similarly, iridium(III) catalysis has been utilized for the coupling of aromatic C-H bonds with diazomalonates, employing carbamoyl (B1232498) directing groups. nih.gov This method is applicable to a wide range of arenes and heteroarenes, allowing for the selective synthesis of mono- or bis-functionalized products by adjusting the stoichiometry of the diazo substrate. nih.gov

Table 1: Directed Intermolecular Aromatic C-H Functionalization with Diazomalonates

| Catalyst System | Directing Group | Aromatic Substrate | Product Type | Reference |

|---|---|---|---|---|

| Rhodium(III) | Oximes, Carboxylic Acids, Amines | Arenes | α-Aryl Carbonyls | nih.gov |

| Iridium(III) | Carbamoyl | Arenes, Heteroarenes | Mono- and Bis-functionalized Arenes | nih.gov |

The iridium-catalyzed reaction is proposed to proceed through a metal carbene migratory insertion process within a catalytic cycle involving direct C-H activation. nih.gov This dual activation strategy merges the direct activation of the C-H bond with the reactivity of the metal carbene, providing a versatile route to functionalized aromatic compounds. nih.gov

Achieving selectivity in C-H insertion reactions with substituted aromatics that lack a directing group is a more significant challenge, as the outcome is governed by the inherent electronic and steric properties of the substrate. The electrophilic nature of the metal carbene intermediate generally favors insertion into electron-rich aromatic rings.

In competitive experiments, the regioselectivity is influenced by the substituents on the aromatic ring. Electron-donating groups typically direct the insertion to the ortho- and para-positions, while electron-withdrawing groups tend to deactivate the ring towards this type of electrophilic attack. The steric hindrance around a potential insertion site also plays a crucial role, with less hindered C-H bonds being more accessible.

Research into the chemo- and regioselective C-H insertions of malonate metal carbenes has shown that catalyst selection is critical. For instance, in the functionalization of azahelicenes, ruthenium(II) and rhodium(II) catalysts exhibit different selectivities, allowing for the controlled mono- or bis-functionalization of the helical scaffold. nih.gov This catalyst-controlled selectivity allows for the fine-tuning of the optical and chemical properties of complex aromatic systems. nih.gov

Intermolecular Aliphatic C-H Functionalization

The direct functionalization of unactivated aliphatic C-H bonds represents a paramount challenge in organic synthesis due to their high bond dissociation energies and low polarity. acs.org Carbenoids derived from this compound offer a viable pathway to address this challenge, enabling the insertion of a malonate moiety directly into C(sp³)–H bonds. These reactions are typically mediated by rhodium or copper catalysts. princeton.edu

The intermolecular C-H functionalization of saturated alkanes using this compound has been demonstrated, although it often requires the use of the alkane as the solvent to achieve reasonable yields. The reaction proceeds via the generation of a rhodium carbene, which then undergoes insertion into the C-H bonds of the alkane.

Cyclic ethers have also been shown to be suitable substrates for C-H insertion reactions. The C-H bonds adjacent to the ether oxygen are activated towards insertion due to the electron-donating nature of the oxygen atom. This activation leads to preferential functionalization at the α-position. For example, iron-catalyzed reactions of diazo compounds have been developed for C-H insertion, highlighting the potential of more earth-abundant metals in these transformations. researchgate.net

Table 2: Intermolecular Aliphatic C-H Functionalization

| Substrate Class | Catalyst | Key Features | Reference |

|---|---|---|---|

| Saturated Alkanes | Rhodium(II) carboxylates | Generally requires substrate as solvent; selectivity for tertiary > secondary > primary C-H bonds. | princeton.edu |

| Cyclic Ethers | Iron(II) triflate | Preferential insertion at C-H bonds α to the ether oxygen. | researchgate.net |

A significant challenge in aliphatic C-H functionalization is controlling the regioselectivity, as most organic molecules contain multiple, sterically and electronically similar C-H bonds. researchgate.net In the absence of directing groups, the inherent reactivity of different types of C-H bonds generally dictates the outcome of the insertion reaction.

For carbenoids derived from this compound, the general order of reactivity for C-H insertion is tertiary (3°) > secondary (2°) > primary (1°). princeton.edu This selectivity is attributed to the stabilization of the transition state, where the partial positive charge that develops on the carbon atom undergoing insertion is better stabilized by more alkyl substituents. Steric factors also play a significant role, with less sterically encumbered C-H bonds being more accessible to the bulky metal carbene intermediate. The choice of catalyst can also influence the regioselectivity of the insertion. Bulky ligands on the metal center can enhance selectivity for less sterically hindered C-H bonds. acs.org

Intramolecular C-H Insertion for Ring Formation

The intramolecular insertion of a carbene into a C-H bond is a powerful strategy for the formation of cyclic structures. This transformation, catalyzed by transition metals, allows for the direct conversion of an acyclic precursor into a carbocyclic or heterocyclic ring system. While the reactivity of diazoamides has been well-documented to afford products like β-lactams and γ-lactams, similar principles apply to carbenoids derived from diazomalonates. nih.govlibretexts.org

In reactions involving analogous acceptor-acceptor diazo compounds, such as 2-diazo-2-sulfamoylacetamides, metal carbenoids have been shown to undergo formal aromatic 1,5-C-H insertion to yield nitrogen- and sulfur-containing heterocycles. nih.govmdpi.com For instance, the rhodium(II)- or copper(II)-catalyzed decomposition of N-aryl diazoamides can lead to the formation of indolin-2-one derivatives. nih.gov These reactions highlight the capability of carbenoid intermediates to facilitate the construction of new C-C bonds, a fundamental transformation in the synthesis of complex organic molecules. The process involves the generation of the metal carbenoid, which then inserts into a proximate C-H bond, typically with a preference for a five-membered ring transition state. nih.gov

Chemo- and Regioselectivity in Metal Carbenoid C-H Insertions

Achieving selectivity in C-H insertion reactions is crucial for their synthetic utility. The choice of metal catalyst and its ligand sphere plays a pivotal role in dictating both the chemoselectivity (which type of bond reacts) and regioselectivity (which specific C-H bond reacts) of the transformation. nih.gov

Research on the C(sp²)-H insertion of α-diazomalonates into complex scaffolds like chiral diaza organic-chemistry.orghelicenes has demonstrated that selectivity can be precisely controlled by the catalyst. nih.gov Specifically, by selecting between a ruthenium(II) catalyst, [CpRu(CH3CN)3][PF6], and a dirhodium(II) catalyst, Rh2(oct)4, either mono- or bis-functionalization of the helicene core can be achieved with high regioselectivity. nih.gov The ruthenium catalyst favors a single C-H insertion, whereas the more reactive rhodium carbene can proceed to a second insertion at a distinct site. nih.gov This catalyst-dependent control allows for a stepwise late-stage functionalization of polyaromatic systems. nih.gov

| Catalyst | Diazo Substrate | Product Type | Regioisomeric Ratio (r.r.) | Yield (%) |

| [CpRu(CH3CN)3][PF6] | Dimethyl 2-diazomalonate | Mono-insertion | >49:1 | 70 |

| [CpRu(CH3CN)3][PF6] | This compound | Mono-insertion | >49:1 | 65 |

| Rh2(oct)4 | Dimethyl 2-diazomalonate | Bis-insertion | >49:1 | 68 |

This table illustrates the catalyst-controlled chemo- and regioselectivity in the C-H insertion of diazomalonates into a diaza organic-chemistry.orghelicene substrate. nih.gov

The electrophilicity of the metal carbene, which is influenced by both the ester groups of the diazomalonate and the metal catalyst, is a key factor. For instance, using a more electrophilic carbene derived from bis(2,2,2-trifluoroethyl) diazomalonate was necessary to achieve C-H insertion with sterically hindered substrates. nih.gov

O-H Insertion Reactions

Esterification of Carboxylic Acids

The insertion of carbenoids derived from this compound into the O-H bond of carboxylic acids provides a mild and highly efficient method for esterification. This reaction avoids the need for harsh acidic or basic conditions often required in traditional esterification protocols. The dirhodium catalyst, Rh₂(esp)₂, has been identified as exceptionally effective for this transformation. researchgate.netresearchgate.net

The Rh₂(esp)₂-catalyzed O-H insertion proceeds rapidly at room temperature in dichloromethane (B109758) (CH₂Cl₂), furnishing the corresponding malonic acid half-esters in excellent yields. researchgate.net This method is compatible with a wide array of carboxylic acids, including those with sensitive functional groups such as amino acids, free alcohols, and phenols. researchgate.net

| Carboxylic Acid Substrate | Product Yield (%) |

| Boc-L-Phe-OH | 99 |

| Boc-Pro-OH | 99 |

| Boc-Ser(OH)-OH | 82 |

| Boc-Trp-OH | 65 |

| 4-Nitrobenzoic acid | 99 |

| Cinnamic acid | 99 |

Table representing the yields of O-H insertion products from the reaction of various carboxylic acids with this compound, catalyzed by Rh₂(esp)₂ at room temperature. researchgate.netresearchgate.net

Chemoselective O-H Insertion in Complex Substrates

The mild conditions of the Rh₂(esp)₂-catalyzed reaction allow for a high degree of chemoselectivity when substrates with multiple reactive sites are employed. When a molecule contains different types of hydroxyl groups, the carbene preferentially inserts into the most acidic O-H bond.

A notable example is the reaction of diethyl diazomalonate with Boc-Ser-OH, a substrate containing both a carboxylic acid O-H and a primary alcohol O-H. The reaction shows a strong preference for insertion into the carboxylic acid O-H bond, yielding the desired ester in 82% yield. researchgate.net The product resulting from insertion into both the acid and alcohol hydroxyl groups is formed in only minimal amounts. researchgate.net This selectivity highlights the utility of this method for the targeted modification of complex molecules without the need for extensive use of protecting groups.

N-H Insertion Reactions

Alkylation of Primary and Secondary Amines

The insertion of carbenoids into N-H bonds is a direct method for the alkylation of amines, forming a new carbon-nitrogen bond. While rhodium(II) catalysts are commonly used for carbene chemistry, they are often ineffective for N-H insertion into unhindered primary and secondary amines due to catalyst poisoning. acs.orgnih.gov However, iridium catalysts, particularly [Ir(cod)Cl]₂, have emerged as highly effective for mediating the N-H insertion of diazomalonates into a broad spectrum of amines. organic-chemistry.orgacs.org

This iridium-catalyzed process operates under mild conditions, often at room temperature, and tolerates a wide range of primary and secondary aliphatic and aromatic amines. organic-chemistry.orgresearcher.lifenih.gov The reaction proceeds with a 1:1 stoichiometry between the amine and the diazo compound, making it an atom-economical transformation. organic-chemistry.org The method's robustness and functional group compatibility make it particularly suitable for the late-stage functionalization of complex, nitrogen-containing molecules. organic-chemistry.org

| Amine Substrate | Diazo Substrate | Product Yield (%) |

| Morpholine | Dimethyl 2-diazomalonate | 92 |

| Piperidine | Dimethyl 2-diazomalonate | 91 |

| Tetrahydroisoquinoline | Dimethyl 2-diazomalonate | 77 |

| Aniline | Dimethyl 2-diazomalonate | 92 |

| Diethylamine | Dimethyl 2-diazomalonate | 81 |

| Piperazine (double insertion) | Dimethyl 2-diazomalonate | 87 |

This table shows the yields for the [Ir(cod)Cl]₂-catalyzed N-H insertion of dimethyl 2-diazomalonate (a close analog of this compound) into various primary and secondary amines. acs.org

The reaction is generally high-yielding, though its efficiency can be diminished by significant steric hindrance. For example, the reaction with the bulky secondary amine diisopropylamine (B44863) resulted in a low yield of only 12%, even at elevated temperatures. acs.org

Catalyst-Controlled Chemo- and Regioselectivity in N-H Insertions

The insertion of carbenoids derived from this compound into nitrogen-hydrogen (N-H) bonds is a powerful method for the formation of new carbon-nitrogen bonds, yielding N-protected amino acid derivatives. The chemo- and regioselectivity of this transformation are highly dependent on the catalyst employed, allowing for precise control over the reaction outcome. While rhodium(II) carboxylates are commonly used, they often show limited efficacy for N-H insertions with acceptor-acceptor diazo reagents like this compound, particularly with less hindered or aliphatic amines. acs.orgnih.gov

Recent studies have demonstrated that iridium-based catalysts offer a superior alternative for these challenging substrates. For instance, [Ir(cod)Cl]₂ has been identified as a highly effective catalyst for the N-H insertion of diazomalonates into a wide array of primary and secondary, as well as aliphatic and aromatic, amines. nih.govorganic-chemistry.orgnih.gov This method operates under mild conditions, tolerates a broad range of functional groups, and proceeds with a 1:1 stoichiometry of reactants, making it highly attractive for amine functionalization. organic-chemistry.orgnih.gov

The choice of catalyst is crucial when substrates contain multiple potential insertion sites. For example, in molecules with both N-H and O-H bonds, catalyst selection can direct the carbene to insert selectively into the N-H bond. Copper complexes, such as those with homoscorpionate (TpxCu) ligands, have also been shown to catalyze N-H insertion reactions under very mild conditions, often providing quantitative yields with equimolar amounts of reactants. nih.gov

| Catalyst (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|

| Rh₂(Oct)₄ (1) | 100 | Not Detected |

| Pd(OAc)₂ (2) | 100 | Not Detected |

| Cu(OTf)₂ (2) | 100 | 15 |

| [Ir(cod)Cl]₂ (1) | 100 | 96 |

| [Ir(cod)Cl]₂ (1) | 25 | 91 |

Ylide Formation and Subsequent Transformations

The metal carbenoid generated from this compound can react with heteroatoms bearing lone pairs, such as oxygen, to form ylide intermediates. These transient species are highly reactive and can undergo a variety of subsequent transformations, including electrocyclizations and rearrangements, to yield complex heterocyclic structures.

Carbonyl Ylide Generation and [3+2]-Electrocyclization Reactions

The reaction of a metal carbene with the lone pair of a carbonyl oxygen atom generates a carbonyl ylide. nsc.ru This intermediate is a 1,3-dipole that can readily participate in [3+2] cycloaddition reactions with suitable dipolarophiles. alchetron.com The transition-metal-catalyzed decomposition of this compound in the presence of a carbonyl compound and an alkene or alkyne is a well-established method for generating oxygen-containing five-membered rings. alchetron.compku.edu.cn

Rhodium(II) carboxylates, such as Rh₂(OAc)₄, are frequently used to catalyze this transformation. nsc.runih.gov The generated rhodium carbenoid interacts with a carbonyl group to form a transient, metal-associated carbonyl ylide. alchetron.com This ylide can then be trapped by a dipolarophile in a concerted [3+2] cycloaddition to afford dihydrofuran or related oxabicyclic structures. nih.govsioc.ac.cn This tandem cyclization-cycloaddition cascade is a highly efficient process for constructing complex polycyclic ether systems from relatively simple precursors. nih.gov The regioselectivity of the cycloaddition is governed by frontier molecular orbital interactions between the carbonyl ylide and the dipolarophile. alchetron.com

Oxonium Ylide Formation and Rearrangements

When the carbenoid derived from this compound reacts with an ether or an alcohol, an oxonium ylide is formed. wikipedia.org These ylides are prone to undergo rapid intramolecular rearrangements, which are powerful carbon-carbon bond-forming reactions. nih.gov The two primary rearrangement pathways for oxonium ylides are the pku.edu.cnsioc.ac.cn-sigmatropic rearrangement (a concerted, symmetry-allowed process) and the sioc.ac.cnCurrent time information in Merrimack County, US.-rearrangement, often referred to as the Stevens rearrangement (which can proceed via a diradical pathway). wikipedia.orgnih.govresearchgate.netscite.ai

The pku.edu.cnsioc.ac.cn-sigmatropic rearrangement of allylic oxonium ylides, a variant of the pku.edu.cnsioc.ac.cn-Wittig rearrangement, is a particularly valuable transformation that yields homoallylic alcohols. organic-chemistry.orgwikipedia.org This process is highly stereoselective and proceeds through a five-membered cyclic transition state. organic-chemistry.org Catalyst control can be exerted to favor one rearrangement pathway over the other. For example, in certain systems, rhodium(II) catalysts have been shown to favor a concerted pku.edu.cnsioc.ac.cn-sigmatropic rearrangement, while copper catalysts can promote a sioc.ac.cnCurrent time information in Merrimack County, US.-rearrangement. nih.gov This catalytic control allows for divergent synthesis, providing access to different structural isomers from a common oxonium ylide intermediate. nih.gov

Synthetic Routes to Dihydrofurans, Dioxoles, and Related Heterocycles

The generation of ylides from this compound provides efficient catalytic routes to various oxygen-containing heterocycles. Dihydrofurans, in particular, are readily synthesized through reactions involving carbonyl or pyridinium (B92312) ylides. sioc.ac.cnorganic-chemistry.org

One common strategy involves the [4+1] annulation of α,β-unsaturated carbonyl compounds with the carbenoid from this compound. sioc.ac.cn This reaction, often catalyzed by copper complexes, proceeds through the formation of a metal-associated carbonyl ylide, which then undergoes a 1,5-cyclization to furnish highly substituted 2,3-dihydrofurans. pku.edu.cnsioc.ac.cn This methodology has been developed into highly enantioselective versions, providing chiral dihydrofurans in high yields and excellent stereoselectivity. sioc.ac.cn

Another route involves the generation of a pyridinium ylide. In the presence of a catalyst like iron(III) chloride and a Lewis base such as pyridine (B92270), the resulting iron carbenoid reacts with pyridine to form a pyridinium ylide. sioc.ac.cn This ylide can then undergo a Michael addition to an α-ylidene-β-diketone, followed by an intramolecular cyclization to afford tetrasubstituted dihydrofurans with high diastereoselectivity. sioc.ac.cn The synthesis of 1,3-dioxoles can be achieved via the rhodium-catalyzed reaction of the carbenoid with aldehydes or ketones, which proceeds through a carbonyl ylide intermediate that is trapped by a second equivalent of the carbonyl compound.

Other Cascade and Annulation Reactions

Oxazole (B20620) Synthesis via Cycloaddition with Nitriles

The reaction between the metal carbenoid derived from this compound and a nitrile offers a direct and efficient route to substituted oxazoles. This transformation is typically catalyzed by rhodium(II) acetate, Rh₂(OAc)₄. orgsyn.org The reaction is believed to proceed through the initial formation of a rhodium carbenoid, which is then intercepted by the nitrile to form a nitrile ylide intermediate. researchgate.net This ylide subsequently undergoes a wikipedia.orgCurrent time information in Merrimack County, US.-electrocyclization involving one of the ester carbonyl groups to form the oxazole ring. researchgate.net

This method is notable for its high efficiency and broad scope with respect to the nitrile component. Both aromatic and aliphatic nitriles can be used successfully. orgsyn.org When dimethyl diazomalonate is used, the reaction yields 4-carbomethoxy-5-methoxyoxazoles. orgsyn.org The reaction demonstrates excellent chemoselectivity, with oxazole formation predominating even when the nitrile contains other potentially reactive functionalities like a double or triple bond. researchgate.net This cycloaddition provides a powerful tool for the construction of highly functionalized oxazole cores, which are prevalent in many biologically active compounds. researchgate.net

| Nitrile (R-CN) | Product | Yield (%) |

|---|---|---|

| Benzonitrile | 4-Carbomethoxy-5-methoxy-2-phenyloxazole | 81 |

| Acetonitrile (B52724) | 4-Carbomethoxy-5-methoxy-2-methyloxazole | 68 |

| Acrylonitrile | 4-Carbomethoxy-5-methoxy-2-vinyloxazole | 62 |

| Propionitrile | 4-Carbomethoxy-5-methoxy-2-ethyloxazole | 72 |

Cyclopentene (B43876) Formation from Activated Dienes

The reaction of carbenoids derived from diazomalonates with 1,3-dienes serves as a powerful method for the construction of five-membered rings through a formal [4+1] cycloaddition. This transformation is particularly effective with activated dienes, such as 2-siloxy-1,3-dienes.

The mechanism is believed to proceed via an initial cyclopropanation of the diene to form a divinylcyclopropane intermediate. This intermediate, under the reaction conditions, undergoes a rapid thermal Cope rearrangement (or a related divinylcyclopropane rearrangement) to furnish the cyclopentene ring system. The high degree of stereocontrol often observed in these reactions is a testament to the concerted nature of the rearrangement step.

In a study utilizing rhodium(II) acetate as the catalyst, the reaction of dimethyl 2-diazomalonate with various 2-siloxy-1,3-dienes provided functionalized cyclopentene derivatives in moderate yields. dntb.gov.ua The reaction creates a highly substituted cyclopentene ring bearing the geminal diester group, which is a versatile handle for further synthetic manipulations.

| Diene Substrate | Catalyst | Product | Yield (%) |

| 2-(trimethylsiloxy)-1,3-butadiene | Rh₂(OAc)₄ | Dimethyl 4-(trimethylsiloxy)-3-vinylcyclopent-1-ene-1,1-dicarboxylate | 45 |

| 1-phenyl-3-(trimethylsiloxy)-1,3-butadiene | Rh₂(OAc)₄ | Dimethyl 4-phenyl-2-(trimethylsiloxy)-3-vinylcyclopent-1-ene-1,1-dicarboxylate | 52 |

Data derived from studies on dimethyl 2-diazomalonate, which exhibits analogous reactivity to this compound. dntb.gov.ua

Olefination Reactions with Carbonyl Compounds

The conversion of carbonyl compounds into olefins using diazo compounds is a well-established transformation, often proceeding through the in situ generation of a phosphorus ylide in a variation of the Wittig reaction. This typically involves a phosphine, a diazo compound, and often a metal catalyst.

Catalytic systems, for instance using iron(II) porphyrin complexes, have been shown to efficiently catalyze the olefination of aldehydes with ethyl diazoacetate and triphenylphosphine (B44618). iastate.edu In this process, the metal complex facilitates the formation of an iron-carbene, which then reacts with triphenylphosphine to generate the corresponding phosphorus ylide. This ylide subsequently reacts with the aldehyde to produce the alkene with high selectivity for the E-isomer, along with triphenylphosphine oxide. iastate.edu

However, the reactivity of the diazo compound is critical. While this method is effective for acceptor-substituted diazo compounds like ethyl diazoacetate, it is generally not a viable application for this compound. Attempts to use this compound in similar catalytic olefination reactions have been reported to be unsuccessful. tum.de The phosphorus ylide derived from this compound, Ph₃P=C(CO₂Et)₂, is highly stabilized by the two adjacent ester groups. This increased stability renders the ylide significantly less nucleophilic and generally unreactive toward aldehydes and ketones under typical reaction conditions. tum.de Therefore, this method does not represent a practical synthetic application for this compound.

| Aldehyde | Diazo Compound | Catalyst | Yield (%) | E:Z Ratio |

| Benzaldehyde | Ethyl Diazoacetate | Fe(TTP) | 94 | 24:1 |

| 4-Chlorobenzaldehyde | Ethyl Diazoacetate | Fe(TTP) | 98 | >30:1 |

| Dodecanal | Ethyl Diazoacetate | Fe(TTP) | 93 | 49:1 |

| Benzaldehyde | This compound | MoO₂(S₂CNEt₂)₂ | 0 | N/A |

Data for ethyl diazoacetate is presented for context. iastate.edu The entry for this compound indicates the lack of product formation in such reactions. tum.de

Ring Expansion Reactions

One of the classic applications of carbenoids is in the ring expansion of aromatic systems, most notably in the Buchner ring expansion reaction. wikipedia.org This reaction provides a route to seven-membered cycloheptatriene (B165957) rings from six-membered aromatic precursors like benzene (B151609).

The process is initiated by the transition metal-catalyzed decomposition of this compound to generate a rhodium or copper carbenoid. This electrophilic species then undergoes a cycloaddition with the aromatic ring to form a bicyclic cyclopropane intermediate, known as a norcaradiene. wikipedia.org This norcaradiene is in a thermally accessible equilibrium with its valence tautomer, the seven-membered cycloheptatriene. For most substrates, the equilibrium strongly favors the formation of the more stable seven-membered ring, thus driving the reaction forward. wikipedia.org

This methodology has been extended beyond simple benzene derivatives to non-benzenoid aromatic compounds. For example, the reaction of azulene (B44059) with diazomalonate in the presence of a copper(II) catalyst has been shown to yield the corresponding ring-expanded product, demonstrating the versatility of this transformation. nih.gov

| Aromatic Substrate | Diazo Compound | Catalyst | Product Type | Yield (%) |

| Azulene | Dimethyl 2-diazomalonate | Cu(hfacac)₂ | Ring Expansion Product | 39 |

Data from a study on diazomalonate showing successful ring expansion. nih.gov

Deoxygenation of Epoxides to Alkenes

The deoxygenation of epoxides to form alkenes is a synthetically useful transformation that serves to unmask a double bond that was previously protected as an epoxide. A variety of reagents and catalytic systems have been developed for this purpose, often involving low-valent metals or phosphorus-based reagents. d-nb.inforesearchgate.net

However, a thorough review of the scientific literature indicates that the use of carbenoids derived from this compound is not a recognized or reported method for effecting the deoxygenation of epoxides. Reactions of malonate-derived nucleophiles with epoxides are known, but these proceed via a nucleophilic ring-opening mechanism where the malonate anion attacks a carbon of the epoxide, leading to a γ-lactone after subsequent steps, rather than deoxygenation. study.combrainly.com The electrophilic carbenoid generated from this compound does not possess the requisite reactivity profile to act as a deoxygenating agent for epoxides. Therefore, this transformation is not considered a synthetic application of this compound.

Computational and Theoretical Chemistry in Diethyl 2 Diazomalonate Research

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction mechanisms involving diethyl 2-diazomalonate. By calculating the potential energy surfaces of reacting systems, DFT allows researchers to map out the energetic pathways of reactions, identify transition states, and determine the feasibility of various mechanistic proposals.

One of the primary applications of DFT in this area is the study of the thermal and photochemical decomposition of this compound. These reactions typically proceed through the formation of a dicarboethoxycarbene intermediate. DFT calculations have been instrumental in understanding the factors that dictate the subsequent reaction pathways of this carbene, such as O-H insertion and Wolff rearrangement. For instance, a study on the closely related ethyl diazomalonate revealed that the photodecomposition pathway is influenced by the wavelength of irradiation, suggesting the involvement of different electronically excited states. acs.org

DFT has also been employed to investigate the mechanisms of metal-catalyzed reactions of this compound. For example, in rhodium(II)-catalyzed reactions, DFT studies can model the formation of the key rhodium carbenoid intermediate and its subsequent reactions, such as cyclopropanation or insertion into C-H or O-H bonds. These calculations help to rationalize the observed stereoselectivities and regioselectivities of these transformations. The combination of experimental work and DFT calculations provides a robust framework for understanding and predicting the outcomes of such catalytic processes. mdpi.comrsc.org

A generalized workflow for studying reaction mechanisms using DFT often involves the following steps:

Optimization of the geometries of reactants, intermediates, transition states, and products.

Calculation of the vibrational frequencies to confirm the nature of the stationary points (minima for stable species, first-order saddle points for transition states).

Calculation of the intrinsic reaction coordinate (IRC) to ensure that the transition state connects the correct reactant and product.

Determination of the activation energies and reaction enthalpies to construct a detailed energy profile of the reaction.

Molecular Orbital Analysis of Carbenoid Electronic Structure

The electronic structure of the carbenoid intermediates derived from this compound is a critical determinant of their reactivity. Molecular orbital (MO) analysis, often performed in conjunction with DFT calculations, provides valuable insights into the bonding and electronic properties of these transient species.

The key carbenoid intermediate, dicarboethoxycarbene, possesses a singlet ground state with a vacant p-orbital and a lone pair of electrons in an sp²-hybridized orbital on the carbene carbon. MO analysis helps to visualize the distribution of these frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically associated with the lone pair and is nucleophilic in character, while the LUMO corresponds to the vacant p-orbital and is electrophilic.

The interaction of these FMOs with the orbitals of a reacting partner dictates the course of the reaction. For instance, in a cyclopropanation reaction with an alkene, the nucleophilic attack of the alkene's π-HOMO on the carbene's LUMO and the back-donation from the carbene's HOMO to the alkene's π*-LUMO are key interactions that can be analyzed using MO theory.

Furthermore, in metal-catalyzed reactions, the formation of a metal carbenoid involves the interaction of the diazo compound with the metal catalyst. MO analysis can elucidate the nature of the bonding between the metal and the carbene fragment, which in turn influences the reactivity and selectivity of the carbenoid. For example, analysis of rhodium carbenoids has provided detailed understanding of the bonding in these catalytically relevant intermediates. nih.gov

The table below summarizes the key molecular orbitals of a typical dicarboethoxycarbene and their role in its reactivity.

| Molecular Orbital | Description | Role in Reactivity |

| HOMO | Highest Occupied Molecular Orbital; primarily the non-bonding lone pair on the carbene carbon. | Acts as a nucleophile, donating electron density to electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital; primarily the vacant p-orbital on the carbene carbon. | Acts as an electrophile, accepting electron density from nucleophiles. |

Conformational Analysis and its Influence on Reactivity

The three-dimensional arrangement of atoms in this compound, its conformers, can significantly impact its reactivity. Computational methods, particularly conformational analysis using techniques like DFT, are essential for understanding the relative energies of different conformers and how they influence reaction pathways.

For this compound, rotation around the C-C and C-O single bonds can lead to various conformers. DFT calculations have shown that for the related ethyl diazomalonate, the Z,Z-conformation is the most stable. acs.org In this conformation, both carbonyl groups are oriented on the same side of the C-N2 bond.

The conformation of the starting diazo compound can influence the initial steps of a reaction. However, studies have also indicated that the ground-state conformation does not always dictate the final reaction outcome. acs.org For instance, the photodecomposition of diazomalonates can lead to different products depending on the ability of the resulting carbene intermediate to adopt a specific conformation. The formation of a carbene as a discrete intermediate is thought to be controlled by its ability to adopt a conformation where the carbonyl groups are nearly orthogonal to the carbene plane. acs.org

The interplay between conformational flexibility and reactivity is a key area of investigation in computational studies of this compound. Understanding the energetic barriers to conformational changes and how these compare to the activation barriers of reaction pathways is crucial for a complete picture of its chemical behavior.

The following table presents a simplified overview of the common conformers of a generic dialkyl diazomalonate and their potential influence on reactivity.

| Conformer | Description | Potential Influence on Reactivity |

| Z,Z | Both carbonyl groups are on the same side of the C-N2 bond. | Often the most stable ground-state conformer. |

| E,Z | One carbonyl group is on the opposite side of the C-N2 bond. | May be a higher energy conformer but could be involved in specific reaction pathways. |

| E,E | Both carbonyl groups are on opposite sides of the C-N2 bond. | Generally a less stable conformer. |

Prediction of Reaction Outcomes and Selectivity

A major goal of computational chemistry is to predict the outcomes and selectivity of chemical reactions before they are carried out in the laboratory. For reactions involving this compound, computational models can provide valuable predictions regarding which products will be formed and in what ratios.

Computational approaches to predicting reaction outcomes can range from mechanism-based DFT studies to more data-driven machine learning models. nih.govrsc.orgmit.edunih.gov DFT calculations, as discussed earlier, can be used to compare the activation energies of competing reaction pathways, thereby predicting the major product. For example, by calculating the energy barriers for cyclopropanation versus C-H insertion, one can predict the chemoselectivity of a carbenoid reaction.

Machine learning models, trained on large datasets of known chemical reactions, are also emerging as powerful tools for predicting reaction outcomes. nih.govmit.edunih.gov While not always specific to this compound, these models can learn the complex patterns of reactivity from a vast chemical space and apply this knowledge to new reactions. For a given set of reactants, including this compound and a substrate, these models can predict the most likely product structure. nih.govmit.edunih.gov

The prediction of stereoselectivity is another important application of computational chemistry. By modeling the transition states leading to different stereoisomers, it is possible to predict which diastereomer or enantiomer will be formed preferentially. This is particularly relevant for the metal-catalyzed reactions of this compound, where the catalyst can induce high levels of stereocontrol.

The table below outlines different computational approaches for predicting reaction outcomes and selectivity.

| Computational Approach | Methodology | Application to this compound |

| Density Functional Theory (DFT) | Calculation of potential energy surfaces and activation energies for competing pathways. | Predicting chemoselectivity (e.g., cyclopropanation vs. insertion) and stereoselectivity. |

| Molecular Dynamics (MD) Simulations | Simulating the time evolution of a molecular system to explore conformational space and reaction dynamics. | Understanding the role of solvent and dynamic effects on selectivity. |

| Machine Learning (ML) | Training models on large datasets of chemical reactions to predict outcomes. nih.govmit.edunih.gov | Predicting the major product of a reaction involving this compound. nih.govmit.edunih.gov |

Emerging Research Directions and Future Perspectives

Development of Chiral Catalytic Systems for Enantioselective Transformations

The demand for enantiomerically pure compounds in pharmaceuticals and agrochemicals has driven significant research into the development of chiral catalytic systems for reactions involving diethyl 2-diazomalonate. The focus lies in creating highly selective and efficient catalysts that can control the stereochemical outcome of transformations such as cyclopropanations, C-H insertions, and ylide formations.

Recent advancements have seen the emergence of sophisticated organocatalysts and metal-based catalysts. Chiral diol-based scaffolds, like BINOL and TADDOL derivatives, have been effectively utilized to create a chiral environment for enantioselective reactions. nih.gov These catalysts often operate through non-covalent interactions, such as hydrogen bonding, to control the orientation of the substrates. nih.gov Another promising approach involves the use of chiral-at-metal complexes, where the stereogenicity is centered on the metal atom itself. nih.gov For instance, chiral-at-iron catalysts have demonstrated high enantioselectivities in hetero-Diels-Alder reactions. nih.gov

Furthermore, chiral sulfide (B99878) and selenide (B1212193) organocatalysts are being explored for asymmetric halocyclizations and related transformations. rsc.org The development of these systems is crucial for expanding the toolbox of asymmetric catalysis. The combination of chiral cations with transition metal catalysis represents another innovative strategy, where chiral cations can direct the enantioselectivity of the transformation. rsc.org

Table 1: Examples of Chiral Catalytic Systems for Enantioselective Transformations

| Catalyst Type | Example Catalyst | Reaction Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Diol Organocatalyst | 3,3′-Ph₂-BINOL | Allylboration of acyl aldimines | High |

| Chiral-at-Metal Complex | Chiral-at-iron complex | Inverse electron demand hetero-Diels-Alder | Up to 98% |

| Phase-Transfer Catalyst | (S,S)-3,4,5-trifluorophenyl-NAS bromide | α-alkylation of malonates | Up to 98% |

Integration of this compound in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late stage of the synthesis to rapidly generate analogues with improved properties. This compound is an attractive reagent for LSF due to the ability of its corresponding carbene to undergo a variety of C-H insertion reactions, enabling the direct introduction of a malonate moiety into unactivated C-H bonds. acs.orgyale.edu